molecular formula C17H14N2O4S B2859955 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide CAS No. 868677-92-3

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide

Cat. No.: B2859955
CAS No.: 868677-92-3
M. Wt: 342.37
InChI Key: OLWFCHTXJOPXRD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene core. Key structural attributes include:

  • Heteroatoms: Oxygen (O), sulfur (S), and nitrogen (N) atoms embedded in the tricyclic framework.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(10-23-11-4-2-1-3-5-11)19-17-18-12-8-13-14(9-15(12)24-17)22-7-6-21-13/h1-5,8-9H,6-7,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFCHTXJOPXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the heterocyclic core, followed by functionalization to introduce the phenoxyacetamide group. Common reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Frameworks

Table 1: Structural Comparison of Selected Heterocyclic Compounds
Compound Name Core Structure Heteroatoms Functional Groups Key References
Target Compound Tricyclic (O, S, N) O, S, N Phenoxyacetamide
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Bicyclic (thiazolo-pyrimidine) S, N Chromenyl, thioxo, methylthieno
2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)azetidin-1-yl) acetamide Monocyclic (azetidinone) Cl, N Benzimidazole, chloro, acetamide
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4-one Tetracyclic (S, N) S, N Methoxyphenyl, dithia
Cefazolin derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) Bicyclic (β-lactam) S, N Tetrazole, thiadiazole
Key Observations:
  • Ring Complexity : The target compound’s tricyclic system is more complex than the bicyclic β-lactam in cefazolin derivatives but less so than tetracyclic systems in .
  • Heteroatom Distribution : Unlike thiazolo-pyrimidine derivatives (), the target compound integrates oxygen into its core, which may influence electronic properties and solubility .
Key Observations:
  • Microwave Assistance : Similar to , the target compound’s analogs may employ microwave-assisted synthesis to enhance reaction efficiency .
  • Acid Catalysis : Thiadiazole-triazine synthesis () uses H₂SO₄, contrasting with milder conditions (e.g., glacial acetic acid) for thiazolo-pyrimidines .

Physicochemical and Spectral Properties

  • Melting Points: The target compound’s analogs (e.g., CAS 892849-22-8) are solids, comparable to thiadiazole derivatives (mp ~500–510 K) but lower than azetidinones (mp ~513 K) .
  • Spectral Data: IR: Expected peaks for amide C=O (~1650–1670 cm⁻¹) and aromatic C-O (~1250 cm⁻¹), aligning with and . NMR: Distinct signals for phenoxy protons (δ ~6.5–7.5 ppm) and acetamide methyl groups (δ ~2.0 ppm) .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, biological mechanisms, and relevant studies that elucidate its pharmacological effects.

Structural Features

The compound features a unique tricyclic framework that includes dioxane and thiazole moieties. The presence of these structural components contributes to its pharmacological properties:

Feature Description
Molecular Formula C₁₈H₁₆N₂O₃S
Molecular Weight 340.4 g/mol
Structural Characteristics Contains dioxane and thiazole rings which enhance solubility and biological interaction potential

Synthesis

The synthesis of this compound typically involves several multistep reactions that require precise control over reaction conditions to optimize yield and purity. Common reagents used in the synthesis include:

  • Hydrogen peroxide for oxidation
  • Sodium borohydride for reduction
  • Various electrophiles and nucleophiles for substitution reactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is particularly significant as it modulates enzyme or receptor activity, leading to alterations in various cellular pathways. This interaction can result in significant biological effects including:

  • Antiproliferative effects : Studies indicate that the compound may inhibit cancer cell growth.
  • Apoptotic induction : It has been shown to promote apoptosis in certain cancer cell lines.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study investigated the effects of the compound on oral cancer cells (Ca9-22 and CAL 27). The results indicated a significant reduction in cell viability when treated with the compound in combination with X-ray therapy compared to controls. Specifically:
    • Viability dropped to 32% and 46% for cancer cells versus 59% for normal cells.
    • Enhanced apoptosis was observed through increased levels of caspases 3 and 8 .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an increase in subG1 and G2/M phase populations in cancer cells, indicating cell cycle arrest .
  • Reactive Oxygen Species (ROS) Generation : The compound's mechanism appears to involve ROS generation, which is critical for inducing oxidative stress in cancer cells .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Effect Observed
AntiproliferativeReduced viability in cancer cells
Apoptosis InductionIncreased caspase levels
Cell Cycle ArrestAltered phase distributions
ROS GenerationInduced oxidative stress

Q & A

Q. What are the critical steps and considerations in synthesizing N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenoxyacetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Core Formation : Cyclization reactions using acetic anhydride or similar reagents to construct the tricyclic framework .
  • Functionalization : Introduction of the phenoxyacetamide group via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Key Conditions : Temperature (60–120°C), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) .
  • Yield Optimization : Reaction time (12–48 hrs) and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone .
  • IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC-MS : Purity assessment (>95%) and molecular weight confirmation .
  • X-ray Crystallography : Resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can cyclization reactions in the synthesis be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(0)/Pd(II) systems for coupling efficiency; ligand choice (e.g., PPh₃) impacts steric effects .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive steps .

Q. What methodologies are employed to investigate the compound's bioactivity and target interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., 5-lipoxygenase) using AutoDock Vina; validate with mutagenesis studies .
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial targets .
  • SAR Analysis : Modify substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity .

Q. How can contradictions in reported reaction yields or bioactivity data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, inert gas flow rates) .
  • Meta-Analysis : Compare datasets across studies; identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Advanced Characterization : Use LC-MS/MS to detect trace impurities affecting bioactivity .

Q. What computational approaches predict the compound's stability and degradation pathways?

  • Methodological Answer :
  • DFT Calculations : Model bond dissociation energies to predict thermal/photo-degradation sites .
  • Molecular Dynamics : Simulate hydrolysis under physiological pH (e.g., pH 7.4 buffer) .
  • HPLC-UV Monitoring : Track degradation products (e.g., sulfoxides or amide hydrolysis) under stress conditions .

Q. How is the compound's reactivity with biological nucleophiles (e.g., glutathione) characterized?

  • Methodological Answer :
  • Thiol Reactivity Assays : Incubate with glutathione (GSH) and quantify adducts via LC-MS .
  • Kinetic Profiling : Measure second-order rate constants (kGSHk_{GSH}) under pseudo-first-order conditions .
  • Cellular Redox Assays : Monitor ROS levels in treated cells using fluorescent probes (e.g., DCFH-DA) .

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